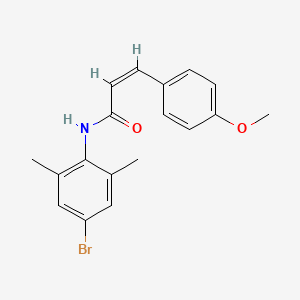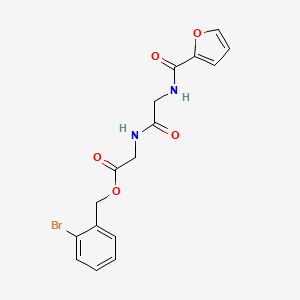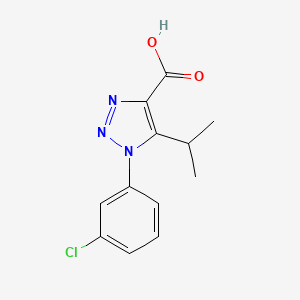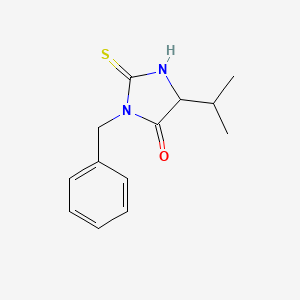
N-(4-methoxyphenyl)dicarbonimidic diamide
説明
N-(4-methoxyphenyl)dicarbonimidic diamide, commonly known as metformin, is a widely used oral medication for the treatment of type 2 diabetes. It is a biguanide derivative and has been in use since the 1950s. Metformin is known to lower blood glucose levels by decreasing hepatic glucose production and increasing glucose uptake in peripheral tissues. In addition to its antidiabetic effects, metformin has also been found to have potential therapeutic benefits in other diseases, such as cancer and cardiovascular diseases.
作用機序
Metformin exerts its antidiabetic effects by decreasing hepatic glucose production and increasing glucose uptake in peripheral tissues. It activates the AMP-activated protein kinase (AMPK) pathway, which leads to the inhibition of hepatic gluconeogenesis and the activation of glucose uptake in peripheral tissues. Metformin also inhibits mitochondrial complex I, which leads to the activation of the AMPK pathway and the inhibition of hepatic glucose production.
Biochemical and Physiological Effects:
Metformin has several biochemical and physiological effects, including the reduction of hepatic glucose production, the activation of glucose uptake in peripheral tissues, and the inhibition of cancer cell growth. It also has anti-inflammatory effects and can reduce oxidative stress. Metformin has been found to have beneficial effects on lipid metabolism and can reduce the risk of cardiovascular diseases.
実験室実験の利点と制限
Metformin has several advantages for lab experiments, including its availability and low cost. It is also well-tolerated and has a good safety profile. However, metformin has some limitations, such as its low solubility and poor bioavailability. It also has a short half-life and requires frequent dosing.
将来の方向性
Metformin has shown potential therapeutic benefits in several diseases, including cancer and cardiovascular diseases. Further studies are needed to explore the mechanisms of metformin's actions and to identify new therapeutic targets. Future research should also focus on the development of new formulations of metformin with improved solubility and bioavailability. In addition, studies should be conducted to investigate the potential use of metformin in combination with other drugs for the treatment of various diseases.
合成法
Metformin can be synthesized through various methods, including the reaction of dimethylamine with cyanoguanidine or the reaction of guanidine with 4-methoxybenzaldehyde. The most commonly used method involves the reaction of dimethylamine hydrochloride with 1,1-dimethylbiguanide hydrochloride in the presence of sodium hydroxide.
科学的研究の応用
Metformin has been extensively studied for its antidiabetic effects and has been shown to improve glycemic control in patients with type 2 diabetes. In addition to its antidiabetic effects, metformin has also been found to have potential therapeutic benefits in other diseases, such as cancer and cardiovascular diseases. Several studies have shown that metformin can inhibit cancer cell growth and reduce the risk of cancer development. It has also been found to have cardioprotective effects and can reduce the risk of cardiovascular diseases.
特性
IUPAC Name |
1-carbamoyl-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-7-4-2-6(3-5-7)11-9(14)12-8(10)13/h2-5H,1H3,(H4,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVLSLAMMQKXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930761 | |
| Record name | N-[Hydroxy(4-methoxyanilino)methylidene]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)dicarbonimidic diamide | |
CAS RN |
14032-35-0 | |
| Record name | NSC76515 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[Hydroxy(4-methoxyanilino)methylidene]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5141516.png)

![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5141521.png)

![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
![2-{3-[(4-phenoxyphenyl)ethynyl]phenyl}-3-{4-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B5141544.png)

![N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5141567.png)
![3-methyl-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5141575.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5141590.png)

![2-ethoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5141613.png)

![2-(benzyl{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5141631.png)